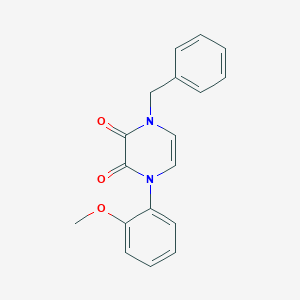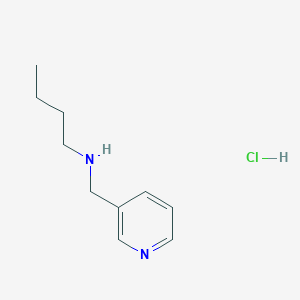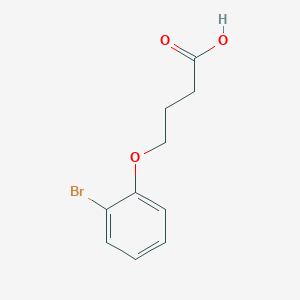![molecular formula C11H9ClN2O3 B2735180 Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 1708008-24-5](/img/structure/B2735180.png)
Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzyl hydrazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
類似化合物との比較
Similar Compounds
- Methyl 5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Methyl 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Methyl 5-[(3-bromophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)10-14-13-9(17-10)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJJXBCGFSLGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2735100.png)
![ethyl 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2735104.png)

![Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2735107.png)
![N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2735108.png)
![(E)-3-(2-phenylcyclopenta[b]chromen-1-yl)prop-2-enal](/img/structure/B2735109.png)
![5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2735111.png)
![methyl 4-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)benzoate](/img/structure/B2735112.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2735114.png)


![4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2735117.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

